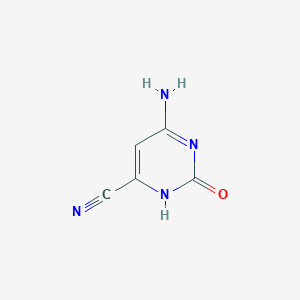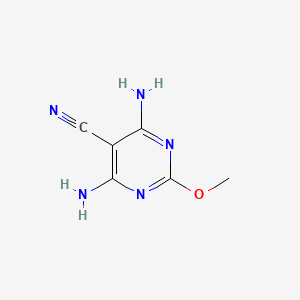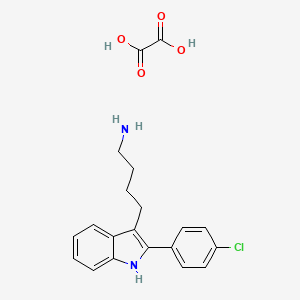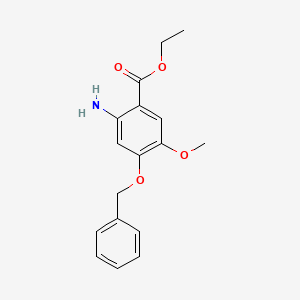
2-(Difluoromethyl)-1H-imidazole
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(Difluoromethyl)-1H-imidazole is a fluorinated heterocyclic compound that has garnered significant interest in the fields of medicinal chemistry and material science. The presence of the difluoromethyl group imparts unique chemical properties, making it a valuable building block for various applications.
准备方法
Synthetic Routes and Reaction Conditions: One common method is the difluoromethylation of imidazole using difluoromethylating reagents such as ClCF2H or difluorocarbene precursors . The reaction conditions often involve the use of metal catalysts like copper or silver complexes to facilitate the transfer of the difluoromethyl group .
Industrial Production Methods: Industrial production methods for 2-(Difluoromethyl)-1H-imidazole are similar to laboratory-scale syntheses but are optimized for larger-scale operations. These methods may involve continuous flow reactors and more efficient catalysts to increase yield and reduce production costs .
化学反应分析
Types of Reactions: 2-(Difluoromethyl)-1H-imidazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form difluoromethyl imidazole oxides.
Reduction: Reduction reactions can convert the difluoromethyl group to a methyl group.
Substitution: Nucleophilic substitution reactions can replace the difluoromethyl group with other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles like amines and thiols can be used under basic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield imidazole oxides, while substitution can produce a variety of functionalized imidazoles .
科学研究应用
2-(Difluoromethyl)-1H-imidazole has a wide range of applications in scientific research:
作用机制
The mechanism by which 2-(Difluoromethyl)-1H-imidazole exerts its effects involves interactions with specific molecular targets. The difluoromethyl group can enhance the compound’s ability to form hydrogen bonds, increasing its affinity for biological targets. This can lead to the inhibition of enzymes or receptors involved in disease pathways .
相似化合物的比较
- 2-(Trifluoromethyl)-1H-imidazole
- 2-(Chloromethyl)-1H-imidazole
- 2-(Bromomethyl)-1H-imidazole
Comparison: 2-(Difluoromethyl)-1H-imidazole is unique due to the presence of the difluoromethyl group, which imparts distinct chemical properties compared to its analogs. For instance, the difluoromethyl group is a better hydrogen bond donor than the trifluoromethyl group, enhancing the compound’s biological activity .
属性
分子式 |
C4H4F2N2 |
|---|---|
分子量 |
118.08 g/mol |
IUPAC 名称 |
2-(difluoromethyl)-1H-imidazole |
InChI |
InChI=1S/C4H4F2N2/c5-3(6)4-7-1-2-8-4/h1-3H,(H,7,8) |
InChI 键 |
QKKVAIYZXGCQAN-UHFFFAOYSA-N |
规范 SMILES |
C1=CN=C(N1)C(F)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




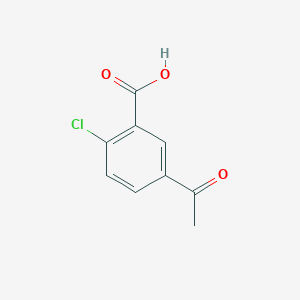
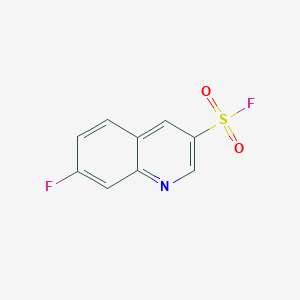
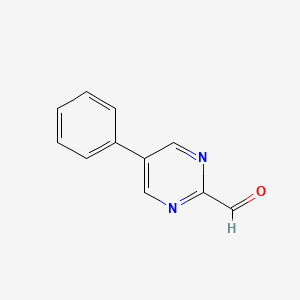
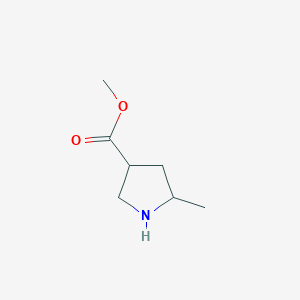
![1,5-Dimethyl-4,5,6,7-tetrahydro-1H-[1,2,3]triazolo[4,5-c]pyridine](/img/structure/B13119142.png)
![Monohydroxyl-[3-chloro-5-trifluoromethylpyridyl]acetic acid](/img/structure/B13119145.png)
